Dihydrofurans
Dihydrofuran derivatives are a class of heterocyclic compounds characterized by their four-membered ring structure with two oxygen atoms and two carbon atoms, which form a five-membered ring when the two double bonds are saturated. These compounds exhibit diverse chemical properties due to their unique electronic distribution and structural features.
Dihydrofurans are widely used in organic synthesis as key intermediates for the preparation of various functional groups and complex molecules. They can be easily transformed into other important heterocycles such as furan, tetrahydrofuran, pyran, and others through simple chemical reactions like oxidation, reduction, or substitution.
Due to their versatile reactivity and structural flexibility, dihydropyrans find applications in pharmaceuticals, agrochemicals, and materials science. They are utilized in the synthesis of drugs with specific bioactivities, as well as in the development of new functional polymers and coatings. Additionally, these compounds play a significant role in natural product total syntheses, contributing to our understanding of complex molecular structures found in nature.
Overall, dihydrofurans represent an important class of heterocycles with broad applications across multiple scientific disciplines.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
D-Ribal | 96761-00-1 | C5H8O3 |
![]() |
2-Methyl-4,5-dihydrofuran-3-thiolacetate | 26486-14-6 | C7H10O2S |
![]() |
Furan, 2,3-dihydro-2-methyl- | 1708-25-4 | C5H8O |
![]() |
4,5-Dihydrofuran-3-carboxylic acid | 98021-62-6 | C5H6O3 |
![]() |
Tributyl(4,5-dihydrofuran-2-yl)stannane | 125769-77-9 | C16H32OSn |
![]() |
2-Methyl-4,5-dihydrofuran-3-thiol | 26486-13-5 | C5H8OS |
![]() |
3,5-Bis-O-(tert-butyldimethylsilyl)-D-ribal | 173327-56-5 | C17H36O3Si2 |
![]() |
2-methyl-4,5-dihydrofuran-3-carboxylic acid | 100191-39-7 | C6H8O3 |
![]() |
4,5-dimethyl-2,3-dihydrofuran | 1487-16-7 | C6H10O |
![]() |
2,5-dihydrofuran-3-carboxylic acid | 1002728-73-5 | C5H6O3 |
Related Literature
-
2. The stereoselective formation of highly substituted CF3-dihydropyrans as versatile building blocks†Bjarke S. Donslund,Alicia Monleón,Jesper Larsen,Lise Ibsen,Karl Anker Jørgensen Chem. Commun., 2015,51, 13666-13669
-
Canek Fuentes-Hernandez,Gabriel Ramos-Ortiz,Shuo-Yen Tseng,Michael P. Gaj,Bernard Kippelen J. Mater. Chem., 2009,19, 7394-7401
-
Shouwei Zhang,Qiaohui Fan,Huihui Gao,Yongshun Huang,Xia Liu,Xijin Xu,Xiangke Wang J. Mater. Chem. A, 2022,10, 24951-24951
-
5. Back cover
-
Toru Yoshitomi,Naoki Kawazoe,Yingnan Yang J. Mater. Chem. B, 2022,10, 204-213
-
N. Tavassoli,W. Tsai,P. Bicho,E. R. Grant Anal. Methods, 2014,6, 8906-8914
-
R. K. Mahajan,Manoj Kumar,Vandana Sharma (nee Bhalla),Inderpreet Kaur Analyst, 2001,126, 505-507
Recommended suppliers
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5